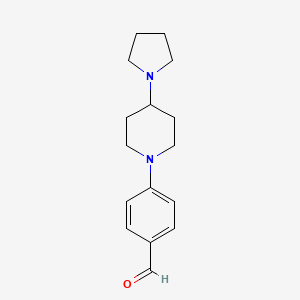
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C16H22N2O It is characterized by the presence of a benzaldehyde group attached to a piperidine ring, which is further substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-piperidone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Piperidone+PyrrolidineCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzoic acid
Reduction: 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
Scientific Research Applications
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. For example, the presence of the aldehyde group may enable the compound to form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
4-(4-Pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1-Pyrrolidino)benzaldehyde: This compound lacks the piperidine ring, making it structurally simpler.
4-(4-Piperidin-1-yl)benzaldehyde: This compound lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-(4-pyrrolidin-1-ylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C16H22N2O/c19-13-14-3-5-15(6-4-14)18-11-7-16(8-12-18)17-9-1-2-10-17/h3-6,13,16H,1-2,7-12H2 |
InChI Key |
ITNLSCBGMVCAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















